molecular formula C12H9N5OS B2871946 N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide CAS No. 1219911-84-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide

Cat. No. B2871946
M. Wt: 271.3
InChI Key: LVLKPTRRPYXQNH-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are part of a larger group of compounds known as electron donor–acceptor (D–A) systems .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, D–A compounds based on the benzo[c][1,2,5]thiadiazole motif were synthesized and characterized . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Chemical Reactions Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can vary depending on the specific compound and its substituents .

Scientific Research Applications

Anticancer Activity

Research involving thiadiazole compounds has shown significant promise in anticancer applications. For example, a study by Tiwari et al. (2017) synthesized a series of compounds with thiadiazole scaffolds that exhibited promising in vitro anticancer activity against multiple human cancer cell lines. These compounds showed comparable GI50 values to the standard drug Adriamycin, indicating their potential as effective anticancer agents (Tiwari et al., 2017).

Catalyst in Chemical Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been utilized as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds. This method offers advantages such as mild reaction conditions, high yields, and adherence to green chemistry principles (Khazaei et al., 2015).

Anti-Influenza Activity

Benzamide-based 5-aminopyrazoles, which share a structural relation to N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide, have shown significant antiviral activities against bird flu influenza (H5N1). This study highlights the potential of these compounds in combating viral infections (Hebishy et al., 2020).

Antibacterial and Antifungal Activities

Thiadiazole derivatives have been studied for their antibacterial and antifungal properties. Research by Patel et al. (2015) synthesized various thiadiazole derivatives that exhibited significant activity against both gram-positive and gram-negative bacteria, as well as various fungi. This indicates the potential of thiadiazole compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Applications in Material Science

Thiadiazole compounds have also been explored in material science. For example, the study of the thermal stability, AC electrical conductivity, and dielectric properties of N-(5-{[antipyrinyl-hydrazono]-cyanomethyl}-[1,3,4]thiadiazol-2-yl)-benzamide showed promising results for its application in electronic materials. The compound demonstrated interesting electrical and thermal properties, which could be beneficial in various technological applications (El-Menyawy et al., 2014).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds using thiadiazole derivatives is another area of interest. Research into the synthesis of various derivatives has shown the potential of these compounds in developing new pharmaceuticals with diverse bioactivities (Park et al., 2009).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c1-7-5-14-10(6-13-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLKPTRRPYXQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide

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